molecular formula C8H7BrN2 B1449881 3-bromo-2-methyl-2H-indazole CAS No. 457891-25-7

3-bromo-2-methyl-2H-indazole

Cat. No. B1449881
CAS RN: 457891-25-7
M. Wt: 211.06 g/mol
InChI Key: UWXIGNYYDSUWOH-UHFFFAOYSA-N
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Description

“3-bromo-2-methyl-2H-indazole” is a derivative of indazole, a bicyclic compound consisting of the fusion of benzene and pyrazole . It has attracted great attention in organic chemistry, especially for the synthesis of pharmaceutical intermediates .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A novel and efficient bromination protocol of indazoles via C–H bond cleavage has also been demonstrated .


Molecular Structure Analysis

The molecular formula of “3-bromo-2-methyl-2H-indazole” is CHBrN . The average mass is 211.059 Da and the monoisotopic mass is 209.979248 Da .


Chemical Reactions Analysis

The bromination of indazoles, including “3-bromo-2-methyl-2H-indazole”, has been achieved using various bromine sources, such as NBS, NaBr, and HBr . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .

Scientific Research Applications

Oncology: Anticancer Properties

Research has indicated that indazole compounds, including 3-bromo-2-methyl-2H-indazole, may possess anticancer properties . They can act as inhibitors of certain pathways involved in cancer cell proliferation and survival, offering a promising avenue for anticancer drug development .

Neuropharmacology: Antidepressant Effects

The indazole nucleus is found in compounds with antidepressant effects . The structural motif of 3-bromo-2-methyl-2H-indazole could be utilized in the synthesis of novel antidepressants, contributing to the treatment of various mood disorders .

Immunology: Anti-inflammatory Activity

Indazole derivatives are known for their anti-inflammatory activity . 3-bromo-2-methyl-2H-indazole could serve as a scaffold for developing new anti-inflammatory agents, potentially aiding in the management of chronic inflammatory diseases .

Microbiology: Antibacterial Applications

The antibacterial applications of 3-bromo-2-methyl-2H-indazole are significant, with the compound being part of the synthesis of agents that exhibit activity against a variety of bacterial strains. This makes it a valuable entity in the fight against infectious diseases .

Antimicrobial and Anti-Inflammatory Dual Agents

A unique application of 3-bromo-2-methyl-2H-indazole is in the creation of dual agents that possess both antimicrobial and anti-inflammatory properties. This dual functionality is particularly beneficial in treating conditions where infection and inflammation are interconnected .

Synthetic Chemistry: Catalyst-Free Synthesis

In synthetic chemistry, 3-bromo-2-methyl-2H-indazole is used in catalyst-free synthesis approaches. These methods are advantageous for their simplicity and potential to reduce the environmental impact of chemical synthesis .

Pharmacology: Phosphoinositide 3-Kinase Inhibition

Another application is its role as a selective inhibitor of phosphoinositide 3-kinase δ . This is particularly relevant in the treatment of respiratory diseases, where modulation of this kinase can have therapeutic effects .

Safety and Hazards

“3-bromo-2-methyl-2H-indazole” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fumes/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “3-bromo-2-methyl-2H-indazole” could involve further exploration of its synthesis methods and potential applications. Much effort has been spent in recent years to develop synthetic approaches to indazoles . The development of novel and efficient halogenation technologies is also in high demand .

properties

IUPAC Name

3-bromo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIGNYYDSUWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-methyl-2H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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